5-vinylbenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-vinylbenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. These compounds are known for their diverse biological activities and are found in various natural products. This compound specifically has an ethenyl group attached to the fifth position of the benzofuran ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran, 5-ethenyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a precursor containing a furan ring and a benzene ring can undergo cyclization in the presence of a catalyst to form the benzofuran core. The ethenyl group can then be introduced through a subsequent reaction, such as a Heck coupling reaction, where an ethenyl halide reacts with the benzofuran core in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of benzofuran, 5-ethenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 5-vinylbenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-5-carboxaldehyde, while reduction can produce benzofuran-5-ethyl.
Scientific Research Applications
5-vinylbenzofuran has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Benzofuran derivatives are used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzofuran, 5-ethenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Benzofuran: The parent compound without the ethenyl group.
Benzofuran, 2-ethenyl-: A similar compound with the ethenyl group attached to the second position.
Benzothiophene: A sulfur analog of benzofuran with similar biological activities.
Uniqueness: 5-vinylbenzofuran is unique due to the specific position of the ethenyl group, which can influence its reactivity and biological properties. This positional isomerism can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C10H8O |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
5-ethenyl-1-benzofuran |
InChI |
InChI=1S/C10H8O/c1-2-8-3-4-10-9(7-8)5-6-11-10/h2-7H,1H2 |
InChI Key |
XBNTUYVBBSPJJH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(C=C1)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.